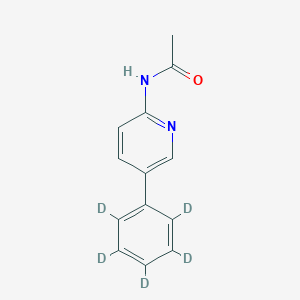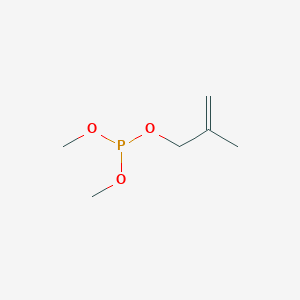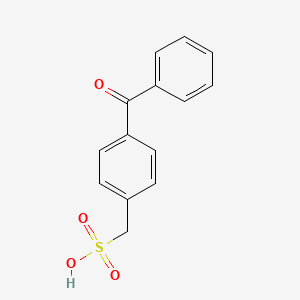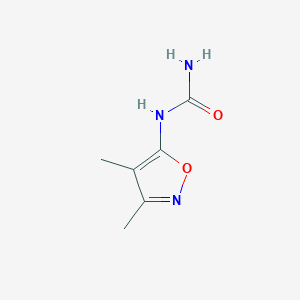![molecular formula C18H38O4 B14343499 2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol CAS No. 92779-75-4](/img/structure/B14343499.png)
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol is a chemical compound known for its unique structure and properties. It is an ethoxylated alcohol, which means it contains ethoxy groups (-OCH2CH2-) attached to an alcohol group (-OH). This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to form stable emulsions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol typically involves the ethoxylation of dodecanol. The process begins with the reaction of dodecanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. The ethoxylation process can be controlled to achieve the desired degree of ethoxylation, resulting in the formation of the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of ethylene oxide to dodecanol in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanoic acid or dodecanal.
Reduction: Formation of simpler alcohols like dodecanol.
Substitution: Formation of ethoxylated derivatives with different functional groups.
科学的研究の応用
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Utilized in drug delivery systems and as a solubilizing agent for poorly soluble drugs.
Industry: Applied in the production of cosmetics, detergents, and personal care products due to its surfactant properties.
作用機序
The mechanism of action of 2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for the formation of stable emulsions and dispersions. It interacts with both hydrophilic and hydrophobic molecules, facilitating their solubilization and stabilization in aqueous and non-aqueous environments. The ethoxy groups provide flexibility and hydrophilicity, while the dodecyl chain imparts hydrophobicity, making it an effective surfactant.
類似化合物との比較
Similar Compounds
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Similar structure but contains a mercapto group (-SH) instead of a dodecyl chain.
2-[2-(2-chloroethoxy)ethoxy]ethanol: Contains a chloro group (-Cl) instead of a dodecyl chain.
1,5-bis[2-(2-(2-hydroxyethoxy)ethoxy)ethoxy]naphthalene: Contains a naphthalene ring instead of a dodecyl chain.
Uniqueness
2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol is unique due to its long dodecyl chain, which imparts significant hydrophobicity and enhances its surfactant properties. This makes it particularly effective in applications requiring the stabilization of emulsions and dispersions in both aqueous and non-aqueous systems.
特性
CAS番号 |
92779-75-4 |
|---|---|
分子式 |
C18H38O4 |
分子量 |
318.5 g/mol |
IUPAC名 |
2-[2-(2-dodecan-5-yloxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C18H38O4/c1-3-5-7-8-9-11-18(10-6-4-2)22-17-16-21-15-14-20-13-12-19/h18-19H,3-17H2,1-2H3 |
InChIキー |
DKZQBIOLXNXFEU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CCCC)OCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid](/img/structure/B14343416.png)




![Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-](/img/structure/B14343455.png)

![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)](/img/structure/B14343461.png)
![[(Cyclohex-2-en-1-ylidene)methyl]oxidanium](/img/structure/B14343465.png)





